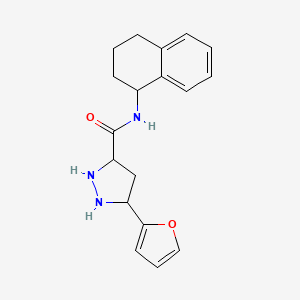

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(16-11-15(20-21-16)17-9-4-10-23-17)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-2,4-5,7,9-10,14-16,20-21H,3,6,8,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAUOFVGYRWUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3CC(NN3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 338.4 g/mol. It features a furan ring and a pyrazolidine structure, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide. For instance, derivatives containing pyrazole and related structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Mechanisms of Action:

- Apoptosis Induction: Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death .

- Inhibition of NF-kB: Some derivatives suppress NF-kB expression while promoting pro-apoptotic factors like p53 and Bax .

- Autophagy Activation: Certain pyrazolidine derivatives trigger autophagy by increasing the formation of autophagosomes and inhibiting mTOR pathways .

Antimicrobial Activity

The furan moiety has been recognized for its antibacterial properties. Compounds containing furan rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Notable Findings:

- A study indicated that furan derivatives exhibited significant antibacterial action against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial activity .

- The minimum inhibitory concentration (MIC) values for these compounds were competitive with established antibiotics like streptomycin and tetracycline .

Study 1: Anticancer Efficacy

A recent investigation into pyrazolo[4,3-e][1,2,4]triazine derivatives revealed that certain compounds significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The study utilized MTT assays to assess cell viability and found that these compounds had stronger cytotoxic effects than cisplatin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |

| 3b | MDA-MB-231 | 0.5 | NF-kB inhibition |

Study 2: Antimicrobial Properties

Another study evaluated the antibacterial activity of various furan derivatives against multiple bacterial strains. The results indicated that specific furan-based compounds were effective in inhibiting bacterial growth at MIC values significantly lower than those for traditional antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5a | E. coli | 64 |

| 5b | S. aureus | 32 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with coupling the furan-2-yl moiety to the pyrazolidine core, followed by amidation with a tetrahydronaphthalen-1-yl group. Reaction optimization includes:

- Temperature control : Maintaining low temperatures (-45°C to 25°C) during sensitive steps (e.g., cyclization) to prevent side reactions .

- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction efficiency for amide bond formation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodology :

- NMR spectroscopy : 1H and 13C NMR confirm the presence of the furan ring (δ 6.3–7.4 ppm), tetrahydronaphthalene protons (δ 1.5–2.8 ppm), and amide carbonyl signals (δ 165–170 ppm) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

- Methodology :

- In vitro binding assays : Screen against kinases or GPCRs due to structural similarity to bioactive pyrazolidine derivatives .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess baseline toxicity .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties and target interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the tetrahydronaphthalene moiety’s lipophilicity .

- ADMET prediction : Tools like SwissADME estimate logP (2.5–3.5) and BBB permeability, guiding further structural modifications .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response curves : Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in potency .

Q. How can the compound’s stability under varying pH and oxidative conditions be systematically evaluated?

- Methodology :

- Forced degradation studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H2O2 (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC .

- Kinetic analysis : Calculate half-life (t1/2) and degradation pathways using Arrhenius plots .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

- Methodology :

- Split-plot factorial design : Vary substituents on the furan (e.g., nitro, fluoro) and tetrahydronaphthalene (e.g., methyl, chloro) groups. Assess bioactivity using ANOVA to identify critical moieties .

- Principal Component Analysis (PCA) : Correlate electronic (Hammett σ) and steric parameters with IC50 values .

Future Research Directions

- Investigate enantioselective synthesis to explore chirality-dependent bioactivity .

- Develop nanoformulations (e.g., liposomes) to enhance bioavailability .

- Collaborate with ecotoxicology teams to assess environmental persistence using OECD 307 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.